BCN SPAAC Kinetics with Aliphatic Azides
In strain-promoted azide-alkyne cycloaddition (SPAAC) with aliphatic azides, the bicyclo[6.1.0]non-4-yne (BCN) group in endo-BCN-PEG2-Biotin exhibits a second-order rate constant of 0.14 M⁻¹ s⁻¹ [1]. This represents an approximately 117-fold increase over unmodified cyclooctyne (0.0012 M⁻¹ s⁻¹), a 1.8-fold increase over DIFO (0.076 M⁻¹ s⁻¹), and is slightly lower than DIBO (0.17 M⁻¹ s⁻¹) [1].
| Evidence Dimension | Second-order rate constant for SPAAC reaction with aliphatic azides |
|---|---|
| Target Compound Data | 0.14 M⁻¹ s⁻¹ |
| Comparator Or Baseline | Cyclooctyne: 0.0012 M⁻¹ s⁻¹; DIFO: 0.076 M⁻¹ s⁻¹; DIBO: 0.17 M⁻¹ s⁻¹ |
| Quantified Difference | 117-fold faster than cyclooctyne; 1.8-fold faster than DIFO; 0.82-fold vs. DIBO |
| Conditions | SPAAC reaction with aliphatic azide (typically benzyl azide) in aqueous or organic solvent at ambient temperature [1] |
Why This Matters
This rate constant defines the efficiency of bioconjugation under copper-free conditions; endo-BCN offers a favorable balance of speed and stability for labeling applications where DIFO is too slow and DIBO may introduce unwanted hydrophobicity or regioisomer complexity.
- [1] ResearchGate Figure 2. Cyclooctynes and their analogues with improved kinetics for strain-promoted alkyne-azide cycloaddition. SPAAC rate constants for cyclooctyne (0.0012 M⁻¹ s⁻¹), DIFO (0.076 M⁻¹ s⁻¹), BCN (0.14 M⁻¹ s⁻¹), and DIBO (0.17 M⁻¹ s⁻¹). View Source
